molecular formula C2H5NO2 B1365352 Nitroethane-D5

Nitroethane-D5

Cat. No.: B1365352
M. Wt: 80.1 g/mol
InChI Key: MCSAJNNLRCFZED-ZBJDZAJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitroethane-D5 is a useful research compound. Its molecular formula is C2H5NO2 and its molecular weight is 80.1 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C2H5NO2

Molecular Weight

80.1 g/mol

IUPAC Name

1,1,1,2,2-pentadeuterio-2-nitroethane

InChI

InChI=1S/C2H5NO2/c1-2-3(4)5/h2H2,1H3/i1D3,2D2

InChI Key

MCSAJNNLRCFZED-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[N+](=O)[O-]

Canonical SMILES

CC[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

By substituting 5-amino-1,3-benzodioxole for 4-(trifluoromethyl)aniline in a, and then substituting the appropriate substituted propiolic ester for ethyl propiolate and/or the appropriate stubstituted nitromethane for nitroethane in a, the identical process gives 4-(1,3-benzodioxol-5-aminocarbonyl)-3-methylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl])-3,5-dimethylisoxazole, 4-(1,3-benzodioxol-5-aminocarbonyl)-3-cyclopropyl-5-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-methylisoxazole, and 4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
substituted propiolic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
nitroethane
Name
3,5-dimethylisoxazole
[Compound]
Name
4-(1,3-benzodioxol-5-aminocarbonyl)-5-(2-chlorophenyl)-3-cyclopropylisoxazole

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